molecular formula C12H9BrFN B568782 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine CAS No. 1257426-56-4

2-[4-(Bromomethyl)phenyl]-5-fluoropyridine

Cat. No. B568782
CAS RN: 1257426-56-4
M. Wt: 266.113
InChI Key: OYAHFICQIKUCAL-UHFFFAOYSA-N
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Description

“2-[4-(Bromomethyl)phenyl]-5-fluoropyridine” is a biochemical used for proteomics research . It has a molecular formula of C12H9BrFN and a molecular weight of 266.11 .


Molecular Structure Analysis

The molecular structure of “2-[4-(Bromomethyl)phenyl]-5-fluoropyridine” can be represented by the formula C12H9BrFN . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the available resources.


Physical And Chemical Properties Analysis

“2-[4-(Bromomethyl)phenyl]-5-fluoropyridine” is a solid at 20 degrees Celsius . It has a molecular weight of 266.11 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

  • Synthesis of Fluoropyridines : Novel synthetic pathways have been developed for producing fluoropyridines, which are important in various chemical syntheses. A study describes the synthesis of 4-fluoropyridines bearing aryl substituents, using 2-fluoroallylic alcohols in a sequence of reactions including the Ireland-Claisen and aza-Cope rearrangements (Wittmann et al., 2006).

  • Production of Disubstituted Fluoropyridines : Another study details the synthesis of 3,5-disubstituted 2-fluoropyridines, starting from 5-bromo-2-fluoropyridine. This process involves ortho-lithiation followed by Suzuki reactions, leading to compounds useful in organic synthesis and medicinal chemistry (Sutherland & Gallagher, 2003).

  • Development of Chemosensors : The reaction of 4′-[4-(bromomethyl)phenyl]-2,2′:6′,2′′-terpyridine with certain macrocyclic compounds has been employed to synthesize metallo receptors. These receptors, containing oxa-aza crown or polyazacycloalkane moieties, are used as fluorescent chemosensors for heavy metal ions, demonstrating applications in environmental monitoring and possibly in medical diagnostics (Padilla-Tosta et al., 2001).

  • Synthesis of Halogen-rich Pyridines : Research has been conducted on the synthesis of halogen-rich pyridine derivatives, which are valuable in medicinal chemistry as potential building blocks. The study describes the synthesis of unique pyridine isomers using halogen dance reactions, demonstrating their utility in creating compounds with desired functionalities (Wu et al., 2022).

  • Radiosynthesis for Medical Imaging : A study outlines the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are valuable in the field of medical imaging, particularly in positron emission tomography (PET) scans. This process involves a palladium-catalyzed reaction and demonstrates the compound's potential in diagnostic imaging (Pauton et al., 2019).

  • Development of BACE1 Inhibitors : In the context of drug discovery, an efficient method for synthesizing a potent BACE1 inhibitor for Alzheimer's disease treatment has been developed. This process involves various organic synthesis techniques, highlighting the compound's relevance in medicinal chemistry (Zhou et al., 2009).

Mechanism of Action

The mechanism of action for “2-[4-(Bromomethyl)phenyl]-5-fluoropyridine” is not specified in the available resources. It’s often used in proteomics research , but the exact biological or chemical processes it participates in are not detailed.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It’s harmful if swallowed and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing it locked up .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c13-7-9-1-3-10(4-2-9)12-6-5-11(14)8-15-12/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHFICQIKUCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of alcohol 111 (305 mg, 1.50 mmol) and triphenylphosphine (474 mg, 1.81 mmol) in anhydrous CH2Cl2 (12 mL) was carefully treated with recrystallized N-bromosuccinimide (322 mg, 1.81 mmol) (water bath cooling), and the mixture was stirred at room temperature for 3 h. The resulting solution was concentrated, and then added to excess pentane at the top of a silica gel column (20 g in pentane), rinsing on with minimal extra CH2Cl2. Elution with pentane firstly gave foreruns, and then further elution with 20-50% Et2O/pentane gave 2-[4-(bromomethyl)phenyl]-5-fluoropyridine (112) (348 mg, 87%) as a white solid that was used directly in the next step; 1H NMR (CDCl3) δ 8.54 (d, J=2.9 Hz, 1H), 7.92 (dt, J=8.4, 1.9 Hz, 2H), 7.72 (ddd, J=8.7, 4.3, 0.4 Hz, 1H), 7.52-7.43 (m, 3H), 4.54 (s, 2H); HRESIMS calcd for C12H10BrFN m/z [M+H]+ 267.9955, 265.9975, found 267.9959, 265.9979.
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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